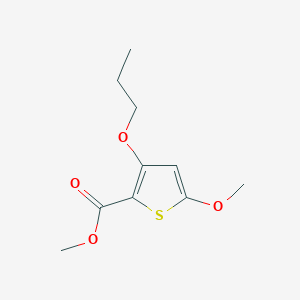
Methyl 5-methoxy-3-propoxythiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-methoxy-3-propoxythiophene-2-carboxylate is a chemical compound belonging to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-methoxy-3-propoxythiophene-2-carboxylate typically involves the reaction of thiophene derivatives with appropriate alkylating agents. One common method is the alkylation of 5-methoxythiophene-2-carboxylic acid with propyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: Methyl 5-methoxy-3-propoxythiophene-2-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield thiol derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are performed in anhydrous conditions.
Substitution: Halogenating agents, nitrating agents; reactions are conducted under controlled temperatures to prevent over-substitution.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated, nitrated, or other substituted thiophene derivatives.
Scientific Research Applications
Methyl 5-methoxy-3-propoxythiophene-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives, which are valuable in materials science and organic electronics.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the production of organic semiconductors, dyes, and pigments due to its unique electronic properties.
Mechanism of Action
The mechanism of action of methyl 5-methoxy-3-propoxythiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. In biological systems, the compound may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Methyl 5-methoxypyridine-3-carboxylate: Similar in structure but contains a nitrogen atom in the ring instead of sulfur.
Methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate: Contains a hydroxyl group and a fused pyridine ring, offering different chemical properties.
Uniqueness: Methyl 5-methoxy-3-propoxythiophene-2-carboxylate is unique due to its specific substituents on the thiophene ring, which confer distinct electronic and steric properties. These properties make it particularly valuable in applications requiring specific reactivity and stability, such as in the development of organic electronic materials and pharmaceuticals.
Properties
Molecular Formula |
C10H14O4S |
|---|---|
Molecular Weight |
230.28 g/mol |
IUPAC Name |
methyl 5-methoxy-3-propoxythiophene-2-carboxylate |
InChI |
InChI=1S/C10H14O4S/c1-4-5-14-7-6-8(12-2)15-9(7)10(11)13-3/h6H,4-5H2,1-3H3 |
InChI Key |
SDGYKNLMRJHPFW-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(SC(=C1)OC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















